molecular formula C15H10ClNO2S2 B12610964 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- CAS No. 650635-70-4

4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-

Cat. No.: B12610964
CAS No.: 650635-70-4
M. Wt: 335.8 g/mol
InChI Key: AZRFRITZSGOYCI-UHFFFAOYSA-N
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Description

4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The compound’s structure includes a benzothiazole ring substituted with a 4-chlorophenylthio group and two methyl groups, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the 4-Chlorophenylthio Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a 4-chlorophenylthio group. This can be achieved using a chlorophenylthiol reagent under appropriate conditions.

Chemical Reactions Analysis

4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Antitumor Activity: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of mitochondrial pathways.

Comparison with Similar Compounds

4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- can be compared with other thiazole derivatives:

The uniqueness of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

650635-70-4

Molecular Formula

C15H10ClNO2S2

Molecular Weight

335.8 g/mol

IUPAC Name

6-(4-chlorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H10ClNO2S2/c1-7-12(18)11-15(20-8(2)17-11)13(19)14(7)21-10-5-3-9(16)4-6-10/h3-6H,1-2H3

InChI Key

AZRFRITZSGOYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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